4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide 4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729969
InChI: InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
SMILES: COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol

4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide

CAS No.:

Cat. No.: VC0729969

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide -

Specification

Molecular Formula C18H19ClN2O3
Molecular Weight 346.8 g/mol
IUPAC Name 4-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)benzamide
Standard InChI InChI=1S/C18H19ClN2O3/c1-24-12-2-11-20-17(22)13-5-9-16(10-6-13)21-18(23)14-3-7-15(19)8-4-14/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
Standard InChI Key IOIXZGXTXQUNQH-UHFFFAOYSA-N
SMILES COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator